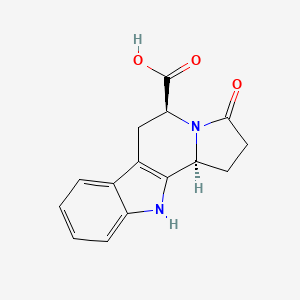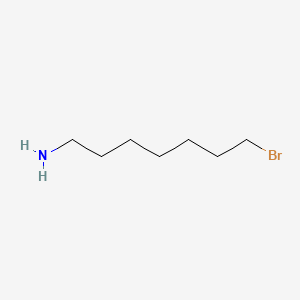
(1-Cyclopentyl-ethyl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopentyl-ethyl)-hydrazine is an organic compound characterized by the presence of a cyclopentyl group attached to an ethyl-hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-ethyl)-hydrazine typically involves the reaction of cyclopentyl ethyl ketone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclopentyl ethyl ketone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclopentyl-ethyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
Applications De Recherche Scientifique
(1-Cyclopentyl-ethyl)-hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (1-Cyclopentyl-ethyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl hydrazine: Similar structure but lacks the ethyl group.
Ethyl hydrazine: Similar structure but lacks the cyclopentyl group.
Cyclopentyl methyl ketone: Similar cyclopentyl group but different functional group.
Uniqueness
(1-Cyclopentyl-ethyl)-hydrazine is unique due to the presence of both the cyclopentyl and ethyl groups attached to the hydrazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
1-cyclopentylethylhydrazine |
InChI |
InChI=1S/C7H16N2/c1-6(9-8)7-4-2-3-5-7/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
LJUUHFMGXKGWNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


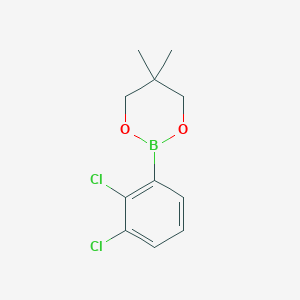
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine](/img/structure/B12436632.png)
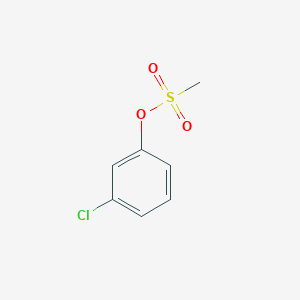
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)


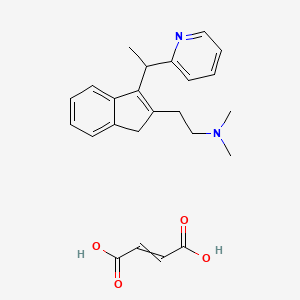
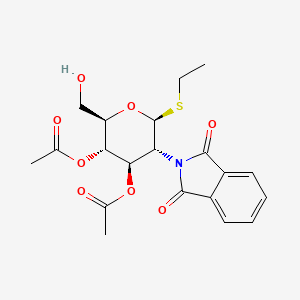
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
